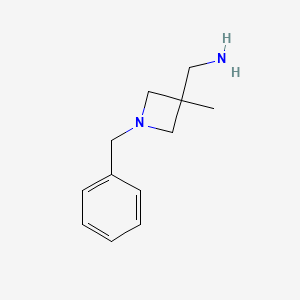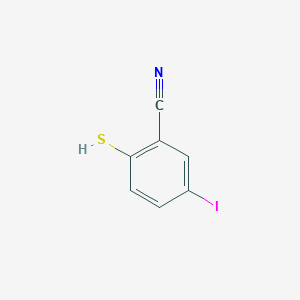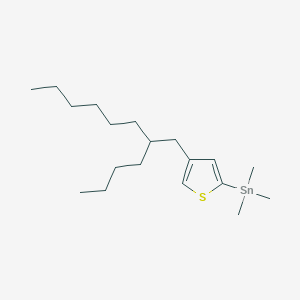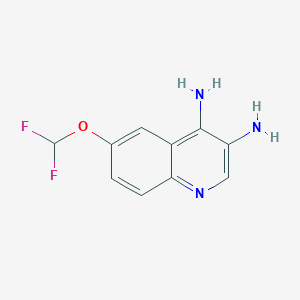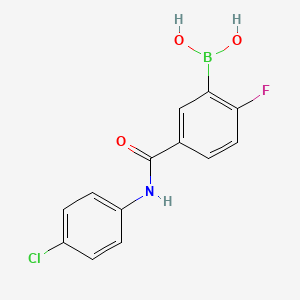
5-(4-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid: is an organoboron compound that has garnered interest due to its potential applications in various fields of chemistry and biology. This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a chlorophenylcarbamoyl moiety, making it a versatile reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid typically involves the following steps:
Formation of the Boronic Acid Group: The boronic acid group can be introduced via a Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination reactions, using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Chlorophenylcarbamoyl Moiety: This step involves the reaction of 4-chloroaniline with a suitable carbonyl compound, such as phosgene or carbonyldiimidazole, to form the chlorophenylcarbamoyl group.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.
Reduction: The chlorophenylcarbamoyl group can be reduced to form the corresponding amine.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Corresponding amines.
Substitution: Substituted aromatic compounds with the nucleophile replacing the fluorine atom.
Applications De Recherche Scientifique
Chemistry:
Biology:
Enzyme Inhibition: Boronic acids are known to inhibit serine proteases, making this compound a potential candidate for studying enzyme mechanisms and developing inhibitors.
Medicine:
Drug Development: The unique combination of functional groups in this compound can be exploited to design new pharmaceuticals with specific biological activities.
Industry:
Mécanisme D'action
The mechanism of action of 5-(4-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid largely depends on its application:
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Lacks the chlorophenylcarbamoyl and fluorine groups, making it less versatile in certain reactions.
4-Chlorophenylboronic Acid: Similar but lacks the fluorine atom, which can affect its reactivity and applications.
2-Fluorophenylboronic Acid:
Uniqueness: 5-(4-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid is unique due to the combination of its functional groups, which provide a wide range of reactivity and applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C13H10BClFNO3 |
|---|---|
Poids moléculaire |
293.49 g/mol |
Nom IUPAC |
[5-[(4-chlorophenyl)carbamoyl]-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C13H10BClFNO3/c15-9-2-4-10(5-3-9)17-13(18)8-1-6-12(16)11(7-8)14(19)20/h1-7,19-20H,(H,17,18) |
Clé InChI |
RLWSEMVWIKYUAE-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)Cl)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Rel-(1R,5S,6r)-bicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B12837242.png)
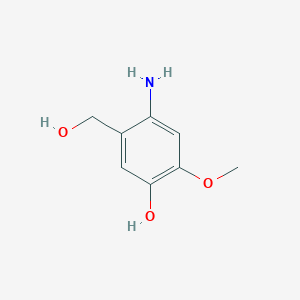



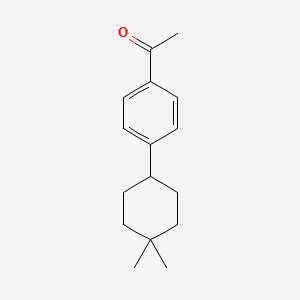
![3-Chlorobicyclo[3.2.1]oct-3-en-2-one](/img/structure/B12837271.png)
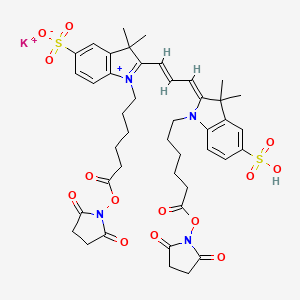
![1-Hexanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]-](/img/structure/B12837285.png)
